molecular formula C17H20N4O2S2 B2576324 1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 906240-03-7

1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2576324
CAS RN: 906240-03-7
M. Wt: 376.49
InChI Key: NNIMPSVQFSQEBC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.49. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione showcases regioselective amination in condensed pyrimidines, reacting with alkylamides in liquid ammonia under oxidizing conditions to yield 7-amino derivatives. This reaction highlights the compound's utility in synthesizing various pyrimidine derivatives through specific functional group transformations (Gulevskaya et al., 1994).

Crystallography and Molecular Structure

Studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal insights into their molecular and crystal structures. The research demonstrates how molecular interactions, like hydrogen bonds and pi-pi stacking, influence the assembly of these compounds into different crystal structures, underscoring the importance of these interactions in understanding and designing new materials with specific properties (Trilleras et al., 2009).

Catalytic Applications and Green Chemistry

The novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives, facilitated by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, represents an advancement in green chemistry. This method highlights the compound's role in promoting efficient, eco-friendly synthesis under microwave irradiation and solvent-free conditions, with the catalyst being reusable, thus contributing to sustainable chemical processes (Rahmani et al., 2018).

Supramolecular Chemistry

Research into the dihydropyrimidine-2,4-(1H,3H)-dione functionality within novel crown-containing hydrogen-bonded supramolecular assemblies showcases the compound's potential in the field of supramolecular chemistry. These studies demonstrate how specific functionalities can drive the assembly of complex structures through hydrogen bonding, offering insights into the design of new materials for various applications (Fonari et al., 2004).

Optical and Nonlinear Optical Properties

An experimental and computational study on pyrimidine-based bis-uracil derivatives reveals their potential as candidates for optical, nonlinear optical (NLO), and drug discovery applications. The study highlights the compound's promising NLO properties, which could be leveraged for developing NLO device fabrications, alongside their potential in drug discovery endeavors (Mohan et al., 2020).

properties

IUPAC Name

1,3-dimethyl-5-(3-methylbutylsulfanyl)-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-10(2)7-9-25-15-12-14(20(3)17(23)21(4)16(12)22)18-13(19-15)11-6-5-8-24-11/h5-6,8,10H,7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIMPSVQFSQEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione

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